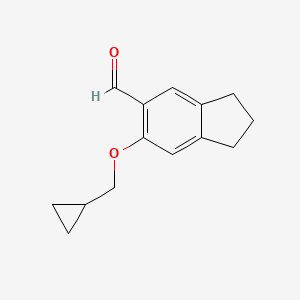

6-(Cyclopropylmethoxy)-5-indanecarbaldehyde

Description

6-(Cyclopropylmethoxy)-5-indanecarbaldehyde is a synthetic aldehyde-bearing indane derivative featuring a cyclopropylmethoxy substituent at position 6 and a formyl group at position 3. This compound is primarily utilized in organic synthesis as a precursor for bioactive molecules, particularly in the development of antifungal and anti-inflammatory agents. Its structural complexity arises from the cyclopropylmethoxy group, which introduces steric and electronic effects that influence reactivity and stability . Commercial availability (1 supplier listed in ) underscores its relevance in medicinal chemistry.

Properties

IUPAC Name |

6-(cyclopropylmethoxy)-2,3-dihydro-1H-indene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-8-13-6-11-2-1-3-12(11)7-14(13)16-9-10-4-5-10/h6-8,10H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWSPXIGPMJARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1)OCC3CC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approach for Indanecarbaldehyde Derivatives

The foundational step involves synthesizing the indanecarbaldehyde core via cyclocondensation reactions, which form the indan ring system fused with aldehyde functionalities. A notable method employs the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile, catalyzed by sodium alkoxide solutions (such as sodium ethoxide or sodium methoxide). This approach offers flexibility in molecular diversification and high yields without extensive chromatographic purification.

2,5-Diarylidenecyclopentanone + Propanedinitrile → Cyclocondensation (Sodium alkoxide catalyst) → 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde

- Reflux temperature: approximately 100°C

- Reaction time: around 2 hours

- Catalyst: Sodium ethoxide or sodium methoxide

- Solvent: Ethanol or methanol (depending on alkoxide)

- Purification: Filtration and recrystallization

The process involves Michael addition of propanedinitrile to the diarylidenecyclopentanone, followed by cyclization and dehydration steps, culminating in the formation of the indanecarbaldehyde core with the desired substituents.

Summary Data Table of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,5-Diarylidenecyclopentanone | Sodium alkoxide + Propanedinitrile | Reflux (~100°C), 2h | Indanecarbaldehyde core | 85–90% | High purity, no chromatography needed |

| 2 | Indanecarbaldehyde intermediate | Cyclopropylmethyl halide + K₂CO₃ | 0–25°C, 4–12h | This compound | 70–80% | Etherification step |

Recent literature supports the efficiency of cyclocondensation reactions catalyzed by sodium alkoxide solutions, which yield highly pure indanecarbaldehyde derivatives suitable for further functionalization. The methodology's flexibility allows for diverse substitutions, including the introduction of the cyclopropylmethoxy group via nucleophilic substitution reactions.

Furthermore, the synthesis of cyclopropylmethyl halides is well-established, with high yields obtained through halogenation of cyclopropylmethanol derivatives, facilitating subsequent ether formation.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-5-indanecarbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: 6-(Cyclopropylmethoxy)-5-indanecarboxylic acid.

Reduction: 6-(Cyclopropylmethoxy)-5-indanemethanol.

Substitution: Various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Cyclopropylmethoxy)-5-indanecarbaldehyde has several applications in scientific research:

Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethoxy group and the aldehyde functional group can participate in various chemical interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound 22 : (2RS,3SR)-3-(3,5-Bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-2,3-dihydrobenzofuran-4-carbaldehyde

- Core Structure : Dihydrobenzofuran (vs. indane in the target compound).

- Substituents : Three cyclopropylmethoxy groups at positions 3, 5 (bis), 6, and 4-carbaldehyde.

- Key Data :

Compound 16 : 3-(3,5-Bis(cyclopropylmethoxy)phenyl)-4-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-benzofuran-6-carbaldehyde

- Core Structure : Benzofuran (vs. indane).

- Substituents : Four cyclopropylmethoxy groups and a 6-carbaldehyde.

- Key Data :

Compound 24 : (2RS,3SR)-3-(3,5-Bis(cyclopropylmethoxy)phenyl)-6-(cyclopropylmethoxy)-2-(4-(cyclopropylmethoxy)phenyl)-4-(4-(cyclopropylmethoxy)styryl)-2,3-dihydrobenzofuran

- Core Structure : Dihydrobenzofuran with a styryl extension.

- Substituents : Four cyclopropylmethoxy groups and a styryl group at position 4 (vs. aldehyde in the target compound).

- Key Data :

Spectroscopic and Physical Properties

Biological Activity

6-(Cyclopropylmethoxy)-5-indanecarbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group attached to an indane ring system with an aldehyde functional group. This compound has the molecular formula and a molecular weight of approximately 216.28 g/mol. Its distinctive structural features suggest potential applications in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyclopropylmethoxy group and the aldehyde functional group enables it to participate in diverse chemical interactions, potentially modulating the activity of biological macromolecules.

Potential Applications

- Pharmaceutical Development : Due to its structural characteristics, this compound may serve as a building block for synthesizing more complex organic molecules, particularly in drug discovery.

- Enzyme Studies : The compound's unique features make it a candidate for studying enzyme interactions, providing insights into enzyme kinetics and mechanisms.

- Receptor Binding Studies : It may be utilized in receptor binding assays to explore its affinity and selectivity towards specific biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-(Cyclopropylmethoxy)-5-indanecarboxylic acid | Carboxylic Acid | Contains a carboxylic acid group instead of an aldehyde. |

| 6-(Cyclopropylmethoxy)-5-indanemethanol | Alcohol | Contains a primary alcohol group instead of an aldehyde. |

| 6-(Cyclopropylmethoxy)-5-indane | Hydrocarbon | Lacks the aldehyde functional group entirely. |

The structural variations among these compounds highlight the distinct chemical reactivity and potential biological activities associated with this compound.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

- Formation of the Indane Ring System : This can be achieved through Friedel-Crafts alkylation reactions.

- Introduction of the Cyclopropylmethoxy Group : This is accomplished via O-alkylation reactions using cyclopropylmethanol derivatives.

- Formylation : The aldehyde group is introduced through reactions such as the Vilsmeier-Haack reaction.

These synthetic routes are crucial for producing this compound in a laboratory setting, allowing for further exploration of its biological properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural identity of 6-(Cyclopropylmethoxy)-5-indanecarbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the cyclopropylmethoxy group and aldehyde proton. Compare chemical shifts with analogous indanecarbaldehyde derivatives (e.g., 5-methoxyindole-2-carboxylic acid ethyl ester ).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve impurities .

- Mass Spectrometry (MS) : Use electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) to verify molecular ion peaks and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if airborne particles are generated during weighing .

- Storage Conditions : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C. Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., oxidation of the aldehyde group) .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks, as aldehydes often exhibit volatility and irritancy .

Q. What synthetic routes are feasible for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer :

- Friedel-Crafts Alkylation : Introduce the cyclopropylmethoxy group via electrophilic substitution using cyclopropylmethyl chloride and a Lewis acid catalyst (e.g., AlCl). Monitor reaction progress with thin-layer chromatography (TLC) .

- Oxidation of Alcohol Intermediates : Convert 5-indanemethanol derivatives to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC). Optimize solvent systems (e.g., dichloromethane) and stoichiometry to minimize over-oxidation .

- Yield Improvement : Screen catalysts (e.g., Pd/C for hydrogenation steps) and solvents (e.g., DMF for polar intermediates). Use Design of Experiments (DoE) to identify critical parameters (temperature, reaction time) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity at the aldehyde group. Compare with experimental kinetic data from reactions with amines or hydrazines .

- Molecular Dynamics Simulations : Model solvent effects (e.g., acetonitrile vs. water) on reaction pathways. Validate predictions using -NMR to track intermediate formation .

- QSPR Models : Develop quantitative structure-property relationship models to correlate substituent effects (cyclopropylmethoxy’s electron-donating nature) with reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform VT-NMR (e.g., -40°C to 60°C) to detect dynamic processes (e.g., hindered rotation of the cyclopropyl group) that cause signal broadening .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. For example, confirm coupling between the aldehyde proton and adjacent aromatic carbons .

- Isotopic Labeling : Synthesize -labeled analogs to trace signal origins. Compare with computational chemical shift predictions (e.g., using ACD/Labs or ChemDraw) .

Q. How does the cyclopropylmethoxy group influence the photostability of this compound under UV light?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to UV-A/B light (300–400 nm) in a photoreactor. Monitor degradation via HPLC and identify photoproducts using LC-MS .

- Electron Paramagnetic Resonance (EPR) : Detect free radical intermediates formed during photolysis. Correlate radical stability with the steric strain of the cyclopropyl group .

- Comparative Analysis : Test analogs (e.g., methoxy vs. cyclopropylmethoxy) to isolate the substituent’s effect on quantum yield of degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.